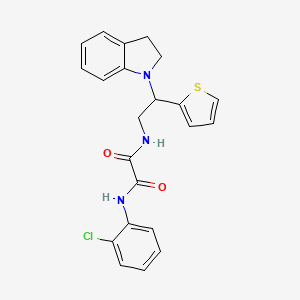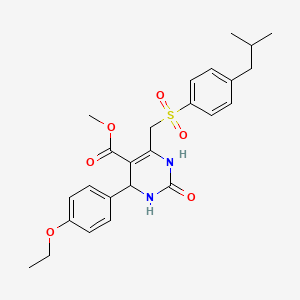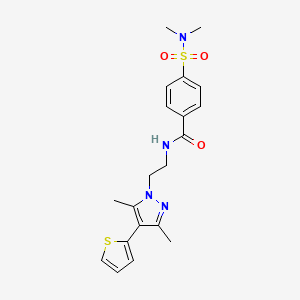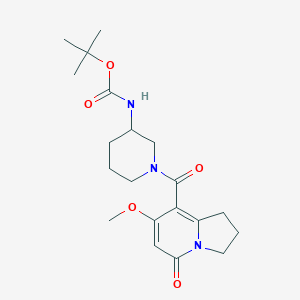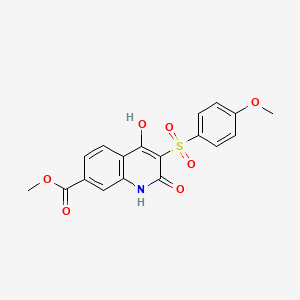
1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride, also known as ANP, is a chemical compound commonly used in scientific research. This compound is a selective agonist of the natriuretic peptide receptor A (NPR-A) and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cardioselectivity and Beta-Adrenoceptor Blocking
Research on derivatives of 1-Amino-3-(2-naphthyloxy)propan-2-ol, including compounds with similar structural motifs, has demonstrated their significance in cardioselectivity and beta-adrenoceptor blocking. Studies have shown that the presence of certain substituents on the amino group and the aryloxy ring significantly affects the binding affinity and cardioselectivity of these compounds. Specifically, compounds without a 4-substitution on the aryloxy ring exhibit variable cardioselectivity, which can be significantly enhanced by introducing a 4-acylamido substituent. This variation highlights the importance of structural modifications in achieving desired pharmacological profiles, particularly for beta-adrenergic blockers (Rzeszotarski et al., 1983).
Antibacterial Activity
Another application area of structurally related compounds involves their antibacterial activity. Derivatives designed with amino- and hydroxy-substituted cyclic amino groups have demonstrated significant activity against various bacterial strains. These findings are crucial for the development of new antibacterial agents, offering a foundation for further exploration of naphthyl-based compounds in combating bacterial infections (Egawa et al., 1984).
Synthesis of Beta-Blockers and Antioxidants
The compound has also played a role in the synthesis of beta-blockers and antioxidants. Improved procedures for synthesizing 1-(1-naphthyloxy)-2,3-epoxypropane, a key intermediate in the production of propranolol, a well-known beta-blocker, have been developed. These advancements highlight the compound's role in streamlining the synthesis process of medically significant molecules (Jovanovic et al., 2006).
Mediated Electrochemical Reduction
In the context of electrochemical applications, derivatives of 1-Amino-3-(2-naphthyloxy)propan-2-ol have been utilized as catalysts for the electrochemical reduction of oxygen to hydrogen peroxide. Such studies not only broaden the understanding of redox reactions but also contribute to the development of efficient catalytic systems for industrial and environmental applications (Calabrese et al., 1983).
Fungal Peroxygenase Catalyzed Hydroxylation
Research into the enzymatic hydroxylation of propranolol, a compound related to 1-Amino-3-(2-naphthyloxy)propan-2-ol, has revealed the potential of fungal peroxygenases in regioselective modification of drug molecules. This enzymatic approach offers a sustainable alternative for the synthesis of drug metabolites, demonstrating the versatility of naphthyl-based compounds in pharmaceutical biotechnology (Kinne et al., 2009).
Propiedades
IUPAC Name |
1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13;/h1-7,12,15H,8-9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXZYKAGRRTDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)
![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2376849.png)
![2-chloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2376850.png)
